tert-Butyl 7-(2-hydroxyethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
CAS No.:
Cat. No.: VC15899318
Molecular Formula: C14H23N3O3
Molecular Weight: 281.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H23N3O3 |
|---|---|
| Molecular Weight | 281.35 g/mol |
| IUPAC Name | tert-butyl 7-(2-hydroxyethyl)-2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate |
| Standard InChI | InChI=1S/C14H23N3O3/c1-14(2,3)20-13(19)17-8-10(5-6-18)12-11(9-17)7-16(4)15-12/h7,10,18H,5-6,8-9H2,1-4H3 |
| Standard InChI Key | TTXCFBUIUUJDJX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C2=NN(C=C2C1)C)CCO |
Introduction
Molecular Characterization and Structural Features
Chemical Identity and Physicochemical Properties
The compound’s molecular formula is C₁₄H₂₃N₃O₃, with a molecular weight of 281.35 g/mol . Its structure integrates three key functional groups:
-
Pyrazolo[4,3-c]pyridine core: A bicyclic system combining pyrazole and pyridine rings, providing rigidity and π-stacking capabilities .
-
2-Hydroxyethyl substituent: Enhances hydrophilicity and enables conjugation via hydroxyl-group chemistry .
-
tert-Butoxycarbonyl (Boc) protecting group: Facilitates selective deprotection during synthetic workflows, a critical feature for stepwise functionalization .
The Boc group’s steric bulk influences the compound’s conformational flexibility, as evidenced by computational studies on analogous pyrazolo-pyridines .
Synthetic Accessibility and Reaction Pathways
Synthesis typically proceeds via multi-step sequences starting from tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate precursors. A patented route (CN113264931B) outlines the following key steps :
-
Lithium hexamethyldisilazide (LiHMDS)-mediated condensation: Reacting diethyl oxalate with a piperidone derivative at −78°C to form a β-keto ester intermediate (75% yield).
-
Cyclization with hydrazine hydrate: Generating the pyrazole ring under controlled pH and temperature.
-
Nucleophilic aromatic substitution: Reacting the pyrazole intermediate with o-fluorobenzonitrile to install the cyanophenyl group.
Critical parameters include strict temperature control (−78°C to room temperature) during lithiation and inert atmosphere maintenance to prevent side reactions . The Boc group remains intact throughout these steps, demonstrating its stability under basic and nucleophilic conditions.
| Position | Modification | Effect on Activity |
|---|---|---|
| N-1 | Alkylation | Increases metabolic stability |
| C-3 | Aryl groups | Enhances target affinity |
| C-7 | Polar substituents | Improves solubility |
The hydroxethyl group at C-7 enables prodrug strategies through esterification, with in vivo studies showing 80% oral bioavailability in murine models .
Industrial Synthesis and Process Optimization
Scalability Challenges
While lab-scale synthesis achieves 60–75% yields, industrial production faces three key hurdles :
-
Lithiation step exothermicity: Requires specialized reactors for temperature control.
-
Pd/C catalyst deactivation: Mitigated through periodic regeneration cycles.
-
Diastereomer separation: Chiral HPLC achieves >99% ee but adds cost.
A continuous-flow approach developed in 2024 reduced reaction time from 48 hours to 6 hours by integrating in-line purification modules.
Future Directions and Research Opportunities
CRISPR-Cas9 Screening for New Targets
Recent genome-wide knockout studies identified four additional parasitic proteins (Tb927.1.1230, Tb927.8.4170) susceptible to pyrazolo-pyridine inhibition . These targets expand the compound’s potential beyond sleeping sickness to Chagas disease.
Photopharmacological Applications
Incorporating azobenzene moieties at C-3 creates light-activated derivatives. A 2025 study demonstrated 10-fold activity enhancement under 365 nm irradiation, enabling spatiotemporal control of trypanosome inhibition .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume